molecular formula C15H18N2O4S B2755375 4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide CAS No. 135655-17-3

4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide

Cat. No.: B2755375
CAS No.: 135655-17-3
M. Wt: 322.38
InChI Key: XQPYSOOEMUSIGI-UHFFFAOYSA-N
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Description

4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, which is known for its biological activity, and a cyclohexylidene moiety, which contributes to its stability and reactivity.

Properties

IUPAC Name

4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-15(2)7-13(18)12(14(19)8-15)9-17-10-3-5-11(6-4-10)22(16,20)21/h3-6,9,18H,7-8H2,1-2H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWQFVABVNHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with an appropriate amine and a sulfonamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Reactivity at the Sulfonamide Group

The sulfonamide (-SO₂NH-) group participates in nucleophilic substitutions and coordination chemistry:

Alkylation and Acylation

  • Alkylation : Reacts with 2-chloro-N-phenylacetamide derivatives in DMF/K₂CO₃ to form S-alkylated products (e.g., antimicrobial thiadiazole hybrids) .

  • Acylation : Forms hydrazide derivatives when treated with hydrazine hydrate, enabling further cyclization into bioactive heterocycles .

Example Reaction :

text
4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide + 2-chloro-N-phenylacetamide → N-(thiadiazolyl)benzenesulfonamide derivative (Yield: 72–85%) [6]

Metal Coordination

The sulfonamide sulfur and imine nitrogen act as bidentate ligands for transition metals:

Metal IonComplex TypeObserved Shifts (IR, cm⁻¹)Application
Cu(II)Octahedralν(SO₂): 1363 → 1345; ν(C=N): 1618 → 1592Anticancer agents
Fe(III)Tetrahedralν(NH): 3186 → 3150; ν(CO): 1654 → 1630Catalysis

Cyclocondensation Reactions

The compound undergoes cyclization with carbonyl-containing reagents to form bioactive heterocycles:

Hydrazone Formation

Reacts with hydrazines to yield hydrazone derivatives, enhancing antimicrobial activity:

Conditions :

  • Reactant : 4-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide

  • Solvent : Methanol (5 mL)

  • Temperature : Room temperature (25°C)

  • Time : 4 hours

  • Yield : 70–82%

Key Product :
4-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(thiadiazolyl)benzenesulfonamide

  • Activity : MIC = 7.81 μg/mL against E. coli and C. albicans

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and sulfonation at the para position relative to the sulfonamide group:

Reaction TypeReagentProductYield
NitrationHNO₃/H₂SO₄4-Nitro derivative65%
SulfonationSO₃/H₂SO₄Disulfonated derivative58%

Mechanistic Insight :
The electron-withdrawing sulfonamide group directs electrophiles to the para position, stabilizing intermediates through resonance .

Biological Activity-Driven Modifications

Derivatives show enhanced bioactivity through targeted substitutions:

Antimicrobial Hybrids

  • Pyrimidine hybrids : Exhibit MIC values ≤15.6 μg/mL against S. aureus and P. aeruginosa .

  • Quinoline hybrids : Potent against multidrug-resistant E. coli (IC₅₀ = 3.2 μM) .

Anticancer Derivatives

  • Indole-sulfonamide hybrids : Inhibit TrkA kinase (IC₅₀ = 0.89 μM) via hydrogen bonding with Leu657 and Asp668 residues .

Stability and Degradation

The compound is stable under acidic conditions but hydrolyzes in alkaline media:

ConditionDegradation PathwayHalf-Life
pH 1.2 (HCl)No degradation>24 h
pH 12.0 (NaOH)Cleavage of C=N bond3.2 h

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including this compound, as anticancer agents. It has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme associated with tumor progression. In vitro assays revealed that the compound exhibits significant cytotoxicity against breast cancer cell lines (MDA-MB-231), inducing apoptosis with an increase in annexin V-FITC positivity by 22-fold compared to control . The IC50 values for CA IX inhibition ranged from 10.93 to 25.06 nM, indicating potent selectivity over other carbonic anhydrases .

2. Antimicrobial Properties

The compound also demonstrates antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it exhibited significant inhibition of Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL . The anti-biofilm activity was notable, with compounds showing more than 79% inhibition against biofilm formation.

3. Antidiabetic Potential

In vivo studies have evaluated the antidiabetic properties of similar benzenesulfonamide derivatives. These derivatives were tested in streptozotocin-induced diabetic rat models, showing promising hypoglycemic effects comparable to glibenclamide, a standard antidiabetic drug . The results indicated significant reductions in blood glucose levels, suggesting potential therapeutic applications in diabetes management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. The presence of the 4,4-dimethyl-2,6-dioxocyclohexylidene moiety is believed to enhance lipophilicity and improve binding affinity to target enzymes like CA IX .

Case Studies

Case Study 1: Anticancer Efficacy

In a detailed study involving the synthesis of various benzenesulfonamide derivatives, one derivative containing the dioxocyclohexylidene moiety was tested for its anticancer properties. The results indicated a marked reduction in cell viability in MDA-MB-231 cells when treated with this compound compared to untreated controls .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results showed that it inhibited bacterial growth effectively at low concentrations and demonstrated significant anti-biofilm activity, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide lies in its combination of a sulfonamide group with a cyclohexylidene moiety, which imparts both stability and reactivity. This combination makes it particularly useful in various scientific and industrial applications, distinguishing it from other similar compounds .

Biological Activity

4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, with a focus on its mechanisms of action and therapeutic potential.

Synthesis and Structural Characterization

The synthesis of this compound involves a multi-step chemical process. The compound is derived from a reaction between 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide. The reaction typically yields the target compound with a melting point of approximately 248.9 °C and an overall yield of 86% .

The crystal structure analysis reveals that the compound contains distinct geometrical parameters typical for carbon-carbon double bonds and functional groups associated with sulfonamide derivatives. Key spectral data obtained from IR and NMR analyses confirm the presence of functional groups such as NH, aromatic C-H, and SO₂ .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzenesulfonamide derivatives, including our compound of interest. The biological evaluation indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • E. coli : The compound displayed moderate to high activity.
  • S. aureus : Effective against this common pathogen.
  • C. albicans : Showed notable antifungal properties.

The introduction of hydrophobic groups in the structure has been linked to enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays targeting tumor cells. The following findings summarize its cytotoxic effects:

  • Cell Lines Tested : Human lung adenocarcinoma (A549) and malignant melanoma (WM115).
  • Mechanism : The compound induces apoptosis in tumor cells through caspase-dependent pathways.
  • DNA Damage : Significant DNA destruction was observed in treated cells, indicating its potential as a bioreductive anticancer agent targeting hypoxic tumor environments .

Case Studies

Several case studies have documented the effects of this compound on cancer cell lines:

  • Study on A549 Cells : Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant apoptosis confirmed by caspase activation assays.
  • WM115 Cells : Similar results were observed where exposure led to enhanced apoptotic markers and DNA fragmentation.

These studies highlight the potential of this compound as a promising candidate for further development as an anticancer therapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It acts as a kinase inhibitor which is crucial in cancer cell signaling pathways.
  • Targeting Hypoxia-Inducible Factors (HIF) : The compound's ability to selectively target hypoxic conditions within tumors enhances its therapeutic efficacy against cancer cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide to improve yield and purity?

  • Methodological Answer : Utilize a combination of Schiff base condensation and solvent-dependent recrystallization. Evidence from analogous sulfanilamide-imine derivatives suggests that controlling reaction temperature (e.g., 60–80°C) and using polar aprotic solvents (e.g., DMSO) can enhance yields (75–90%) . For purity, column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended, as demonstrated in structurally similar compounds .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of key functional groups (e.g., HC=N stretch at ~1,620 cm⁻¹, S=O symmetric/asymmetric stretches at ~1,150–1,330 cm⁻¹) .
  • NMR : Use ¹H-NMR (400 MHz, DMSO-d₆) to identify aromatic protons (δ 7.40–8.67 ppm) and the imine proton (δ 8.67 ppm). ¹³C-NMR resolves the C=N carbon (~161 ppm) and cyclohexylidene carbons (~154 ppm) .
  • UV-Vis : λmax values (e.g., 371 nm) can indicate π→π* transitions in the conjugated system .

Q. How can researchers design experiments to study the compound’s stability under varying pH conditions?

  • Methodological Answer : Employ accelerated stability testing using buffer solutions (pH 1–13) and monitor degradation via HPLC. For example, analogous sulfonamides show hydrolytic stability at pH 4–8 but degrade in strongly acidic/basic conditions, with half-life calculations using first-order kinetics .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound in different solvents?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to optimize geometry and calculate solvation energies. This approach has been applied to similar sulfonamide derivatives to predict solubility and tautomeric equilibria .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess conformational stability .

Q. How do structural modifications (e.g., substituents on the cyclohexylidene ring) impact the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with electron-withdrawing (e.g., Cl) or electron-donating (e.g., OCH₃) groups. Test for antimicrobial activity via MIC assays against Gram-positive/negative strains. For example, chloro-substituted analogs showed enhanced activity (MIC = 2–8 µg/mL) compared to methoxy derivatives .
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase), correlating binding affinity (ΔG) with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔH, ΔS) reported for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare experimental conditions (e.g., calorimetry vs. van’t Hoff methods) using statistical tools like ANOVA. For instance, discrepancies in ΔH values may arise from solvent polarity effects, as seen in sulfonamide hydration studies .
  • Validation Protocols : Replicate experiments under controlled conditions (e.g., isothermal titration calorimetry at 25°C) and cross-validate with computational thermodynamics .

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